3-(4-Fluorophenyl)-5-oxo-7-[4-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
Description
3-(4-FLUOROPHENYL)-5-OXO-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyridine core, which is known for its biological activity, and functional groups that can participate in diverse chemical reactions.
Properties
Molecular Formula |
C23H16FNO4S |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-oxo-7-(4-prop-2-ynoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C23H16FNO4S/c1-2-11-29-16-9-5-13(6-10-16)17-12-18(26)25-20-19(14-3-7-15(24)8-4-14)22(23(27)28)30-21(17)20/h1,3-10,17H,11-12H2,(H,25,26)(H,27,28) |
InChI Key |
DUOXJYWPUJWSAT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-5-OXO-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, palladium catalysts, and base conditions for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROPHENYL)-5-OXO-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(4-FLUOROPHENYL)-5-OXO-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials and chemical probes for research.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-5-OXO-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of the thienopyridine core is crucial for its biological activity, as it can interact with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-(PROP-2-YN-1-YLOXY)BENZOIC ACID: Shares the prop-2-yn-1-yloxy group but lacks the thienopyridine core.
2-(PROP-2-YN-1-YLOXY)-4-(3-(TRIFLUOROMETHYL)-3H-DIAZIRIN-3-YL)BENZOIC ACID: Contains similar functional groups but differs in the core structure.
Uniqueness
3-(4-FLUOROPHENYL)-5-OXO-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is unique due to its combination of the thienopyridine core and diverse functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
